2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide hydrochloride
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Overview
Description
2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide hydrochloride is a chemical compound with a complex structure that includes an amine group, a methyl group, a phenyl group substituted with a propan-2-yloxy group, and a sulfonamide group. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The compound contains an amine group, which is a common functional group in many biologically active molecules. Amines can interact with various biological targets such as receptors, enzymes, and ion channels .
Mode of Action
The interaction of amines with their targets often involves the formation of ionic or hydrogen bonds with the target molecule, leading to changes in the target’s function .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. Amines are involved in a wide range of biochemical processes, including neurotransmission and enzymatic reactions .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical properties. Amines are usually basic and can be protonated, which can affect their absorption, distribution, metabolism, and excretion (ADME). The presence of the sulfonamide group might also influence its ADME properties .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and the pathways they are involved in. These could range from changes in cell signaling to alterations in metabolic processes .
Action Environment
Environmental factors such as pH and temperature can influence the stability and efficacy of the compound. The presence of other substances (e.g., drugs, food components) can also affect its action through interactions or competition for the same targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide hydrochloride typically involves multiple steps:
Formation of the phenyl ether: The initial step involves the reaction of 4-hydroxyphenyl with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(propan-2-yloxy)phenyl.
Introduction of the sulfonamide group: The next step involves the reaction of the phenyl ether with chlorosulfonic acid to introduce the sulfonamide group, forming 4-(propan-2-yloxy)phenylsulfonyl chloride.
Formation of the ethane-1-sulfonamide: The sulfonyl chloride is then reacted with 2-aminoethane-1-sulfonamide in the presence of a base such as triethylamine to form the desired product.
Hydrochloride formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide hydrochloride is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in drug development, particularly for its sulfonamide group which is known for its antibacterial properties.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-methyl-N-[4-(methoxy)phenyl]ethane-1-sulfonamide hydrochloride
- 2-amino-N-methyl-N-[4-(ethoxy)phenyl]ethane-1-sulfonamide hydrochloride
- 2-amino-N-methyl-N-[4-(butoxy)phenyl]ethane-1-sulfonamide hydrochloride
Uniqueness
2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide hydrochloride is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to similar compounds, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
2-amino-N-methyl-N-(4-propan-2-yloxyphenyl)ethanesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S.ClH/c1-10(2)17-12-6-4-11(5-7-12)14(3)18(15,16)9-8-13;/h4-7,10H,8-9,13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVODWANKJWVPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N(C)S(=O)(=O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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